molecular formula C14H13N5O2S B2989488 (E)-N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide CAS No. 1173377-53-1

(E)-N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide

Cat. No. B2989488
CAS RN: 1173377-53-1
M. Wt: 315.35
InChI Key: GZODITXYYXNXAB-AATRIKPKSA-N
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Description

(E)-N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C14H13N5O2S and its molecular weight is 315.35. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

This compound has been utilized as a precursor or intermediate in the synthesis of diverse heterocyclic systems. For instance, thiosemicarbazide derivatives serve as building blocks in synthesizing target heterocyclic compounds, demonstrating the compound's utility in generating imidazole, 1,3,4-oxadiazole, 1,3,4-thiadiazole, 1,3-oxazine, and 1,2,4-triazine ring systems. Some synthesized compounds exhibit tested antimicrobial activities, showcasing their potential in medicinal chemistry (Elmagd et al., 2017).

Catalytic Reactions

Acrylamides derived from 3,5-dimethyl-1H-pyrazole, related structurally to the compound , have been employed in asymmetric [3+2] cycloadditions with allenoates. These reactions underscore the compound's role in facilitating catalytic processes that yield regiospecific annulation products, highlighting its importance in synthetic organic chemistry (Han et al., 2011).

Molecular Structure Determination

The compound also plays a role in the molecular structure determination field, where its derivatives have been synthesized and analyzed using techniques such as NMR spectroscopy and single-crystal X-ray diffraction. This application is crucial for the structural elucidation of novel compounds, which is a foundational aspect of chemical research (Kariuki et al., 2022).

Enaminonitrile Utilization in Heterocyclic Synthesis

The related (1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) carbonohydrazonoyl dicyanide has been used as a key intermediate for synthesizing various heterocyclic derivatives, showcasing the flexibility of this chemical framework in generating biologically active compounds. These syntheses contribute to the discovery of new molecules with potential therapeutic applications (Fadda et al., 2012).

Antitumor Activity and Molecular Docking

Furthermore, derivatives of this compound have been investigated for their in vitro antitumor activities, including molecular docking studies to understand their interaction with biological targets. This research direction emphasizes the compound's relevance in drug discovery and development, especially in identifying new anticancer agents (Fahim et al., 2019).

properties

IUPAC Name

(E)-N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-thiophen-2-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2S/c1-9-8-11(18-19(9)2)13-16-17-14(21-13)15-12(20)6-5-10-4-3-7-22-10/h3-8H,1-2H3,(H,15,17,20)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZODITXYYXNXAB-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide

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